

Spectroscopic comparison between Veratraldehyde and isovanillin

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|----------------------|----------------|-----------|
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A Spectroscopic Showdown: Veratraldehyde vs. Isovanillin

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. This guide provides a head-to-head spectroscopic comparison of **veratraldehyde** and isovanillin, two closely related benzaldehyde derivatives. By presenting key experimental data and detailed protocols, this document aims to serve as a practical resource for distinguishing and characterizing these compounds.

Veratraldehyde (3,4-dimethoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde) are structural isomers that, despite their similarities, exhibit distinct spectroscopic signatures. These differences arise from the alternative placement of a hydroxyl and a methoxy group on the benzene ring, influencing the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation. This comparison will delve into the nuances of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectra.

At a Glance: Spectroscopic Data Summary

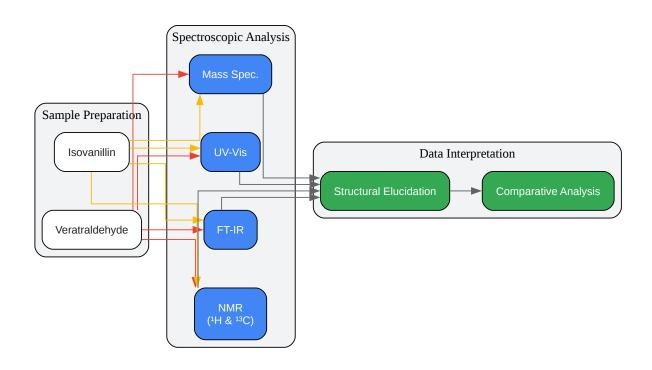
The following table summarizes the key quantitative data obtained from various spectroscopic analyses of **veratraldehyde** and isovanillin.



| Spectroscopic Technique | Parameter | Veratraldehyde | Isovanillin |
|--|---|---|-------------|
| ¹H NMR (CDCl₃, ppm) | Aldehyde Proton (- CHO) | ~9.84 | ~9.83[1] |
| Aromatic Protons | ~7.43 (d), ~7.41 (dd), ~6.98 (d) | ~7.44 (d), ~7.42 (dd), ~6.97 (d)[1] | |
| Methoxy Protons (- OCH₃) | ~3.95 (s, 6H) | ~3.97 (s, 3H)[1] | |
| Hydroxyl Proton (-OH) | - | ~6.12 (s, 1H)[1] | _ |
| ¹³ C NMR (CDCl₃, ppm) | Carbonyl Carbon (C=O) | ~191.1 | ~191.0 |
| Aromatic Carbons | ~154.5, ~149.7, ~130.2, ~126.8, ~110.5, ~109.1[2] | ~152.4, ~150.6, ~134.0, ~131.6, ~116.1, ~93.0 | |
| Methoxy Carbon (- OCH₃) | ~56.2, ~56.0[2] | ~56.0 | |
| IR Spectroscopy (cm ⁻¹) | C=O Stretch (Aldehyde) | ~1685 | ~1685 |
| O-H Stretch (Phenolic) | - | ~3236 | |
| C-O Stretch (Ether) | ~1270, ~1140 | ~1270, ~1140 | _ |
| Aromatic C=C Stretch | ~1580, ~1510 | ~1580, ~1510 | _ |
| UV-Vis Spectroscopy (nm) | λ_max (in Ethanol) | ~279, ~309[3] | ~278, ~310 |
| Mass Spectrometry (m/z) | Molecular Ion [M]+ | 166 | 152[4] |
| Key Fragment Ions | 165, 151, 138, 123, 109, 81 | 151, 123, 109, 81[4] | |



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References

- 1. Isovanillin(621-59-0) 1H NMR [m.chemicalbook.com]
- 2. bmse010220 Veratraldehyde at BMRB [bmrb.io]
- 3. Vanillin | C8H8O3 | CID 1183 PubChem [pubchem.ncbi.nlm.nih.gov]



- 4. Isovanillin | C8H8O3 | CID 12127 PubChem [pubchem.ncbi.nlm.nih.gov]
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